molecular formula C10H11BrO3 B11784458 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Katalognummer: B11784458
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: FKGKTCHXODKBPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H11BrO3 It features a bromine atom and a methoxymethyl group attached to a dihydrobenzo[b][1,4]dioxine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl group. One common method involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine using bromine or a brominating agent under controlled conditions. The methoxymethyl group can then be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or organic semiconductors.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H11BrO3

Molekulargewicht

259.10 g/mol

IUPAC-Name

6-bromo-7-(methoxymethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11BrO3/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,6H2,1H3

InChI-Schlüssel

FKGKTCHXODKBPO-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC2=C(C=C1Br)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.